molecular formula C8H8N4S B13867453 3-(3-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(3-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13867453
M. Wt: 192.24 g/mol
InChI Key: KLPFVSFOFUXEFU-UHFFFAOYSA-N
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Description

3-(3-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-2-pyridinecarboxylic acid hydrazide with thiocyanogen or sulfur-containing reagents under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(3-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with specific biological activities.

Properties

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

3-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C8H8N4S/c1-5-3-2-4-10-6(5)7-11-8(9)13-12-7/h2-4H,1H3,(H2,9,11,12)

InChI Key

KLPFVSFOFUXEFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=NSC(=N2)N

Origin of Product

United States

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